molecular formula C11H6N2OS2 B1654956 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile CAS No. 29947-08-8

4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile

Cat. No.: B1654956
CAS No.: 29947-08-8
M. Wt: 246.3 g/mol
InChI Key: KQZYUFUWQRAWLE-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s unique structure, featuring a thiazolidine ring with a thioxo group and a cyanobenzylidene substituent, contributes to its distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of a thiazolidinone precursor with an aromatic aldehyde. The general steps are as follows :

    Formation of Thiazolidinone Precursor: The reaction between carbon disulfide, an aromatic amine, and ammonium hydroxide produces ammonium O-aryldithiocarbamate salts.

    Cyclization: The ammonium O-aryldithiocarbamate salts react with chloroacetic acid to form N-arylthiazolidinones.

    Knoevenagel Condensation: The N-arylthiazolidinones react with an aromatic aldehyde, such as 4-cyanobenzaldehyde, in the presence of a base like sodium acetate in glacial acetic acid to yield this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyanobenzylidene moiety can be reduced to form corresponding amines.

    Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazolidinones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular pathways by modulating the activity of specific proteins and receptors. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-2-Thioxo-5-(4-methoxybenzylidene)thiazolidine-4-one
  • (5Z)-2-Thioxo-5-(4-nitrobenzylidene)thiazolidine-4-one
  • (5Z)-2-Thioxo-5-(4-chlorobenzylidene)thiazolidine-4-one

Uniqueness

4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is unique due to the presence of the cyanobenzylidene substituent, which imparts distinct electronic properties and reactivity compared to other thiazolidinone derivatives. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with specific properties .

Properties

CAS No.

29947-08-8

Molecular Formula

C11H6N2OS2

Molecular Weight

246.3 g/mol

IUPAC Name

4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile

InChI

InChI=1S/C11H6N2OS2/c12-6-8-3-1-7(2-4-8)5-9-10(14)13-11(15)16-9/h1-5H,(H,13,14,15)/b9-5-

InChI Key

KQZYUFUWQRAWLE-UITAMQMPSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)C#N

SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C#N

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C#N

29947-08-8

Origin of Product

United States

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